Cas no 83916-01-2 (L-Phenylalanine,L-tyrosyl-D-alanylglycyl-, 2-(L-tyrosyl-D-alanylglycyl-L-phenylalanyl)hydrazide)

L-Phenylalanine,L-tyrosyl-D-alanylglycyl-, 2-(L-tyrosyl-D-alanylglycyl-L-phenylalanyl)hydrazide structure
83916-01-2 structure
Product name:L-Phenylalanine,L-tyrosyl-D-alanylglycyl-, 2-(L-tyrosyl-D-alanylglycyl-L-phenylalanyl)hydrazide
CAS No:83916-01-2
MF:C46H56N10O10
MW:908.997840000001
CID:724934
PubChem ID:5487663

L-Phenylalanine,L-tyrosyl-D-alanylglycyl-, 2-(L-tyrosyl-D-alanylglycyl-L-phenylalanyl)hydrazide Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine,L-tyrosyl-D-alanylglycyl-, 2-(L-tyrosyl-D-alanylglycyl-L-phenylalanyl)hydrazide
    • (2S,2'S)-N,N'-[(2R,8S,13S,19R)-8,13-Dibenzyl-3,6,9,12,15,18-hexao xo-4,7,10,11,14,17-hexaazaicosane-2,19-diyl]bis[2-amino-3-(4-hydr oxyphenyl)propanamide] (non-preferred name)
    • BIPHALIN
    • (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
    • (2S,2'S)-N,N'-((2R,8S,13S,19R)-8,13-dibenzyl-3,6,9,12,15,18-hexaoxo-4,7,10,11,14,17-hexaazaicosane-2,19-diyl)bis(2-amino-3-(4-hydroxyphenyl)propanamide)
    • (Tyr-ala-gly-phe-NH2)2
    • BDBM21014
    • Dala(2)
    • D-Enk-O
    • Bis(tyr-ala-gly-phenh2)hydrazide
    • CHEMBL200199
    • Q3639770
    • DTXSID80232802
    • AKOS040746625
    • Bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide
    • 83916-01-2
    • L-Phenylalanine, N-(N-(N-L-tyrosyl-D-alanyl)glycyl)-, 2-(N-(N-(N-L-tyrosyl-D-alanyl)glycyl)-L-phenylalanyl)hydrazide
    • (Tyrosyl-alanyl-glycyl-phenylalaninamide)dimer
    • enkephalin dimer
    • D-ENK
    • (2S)-2-amino-N-[(1R)-1-[({[(1S)-1-{N''-[(2S)-2-{2-[(2R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]propanamido]acetamido}-3-phenylpropanoyl]hydrazinecarbonyl}-2-phenylethyl]carbamoyl}methyl)carbamoyl]ethyl]-3-(4-hydroxyphenyl)propanamide
    • Inchi: InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1
    • InChI Key: DESSEGDLRYOPTJ-VRANXALZSA-N
    • SMILES: C[C@@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)C(NCC(N[C@H](C(NNC([C@@H](NC(CNC([C@H](NC([C@@H](N)CC2=CC=C(O)C=C2)=O)C)=O)=O)CC3=CC=CC=C3)=O)=O)CC4=CC=CC=C4)=O)=O

Computed Properties

  • Exact Mass: 908.41800
  • Monoisotopic Mass: 908.41808802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 20
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 31
  • Complexity: 1490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 325Ų

Experimental Properties

  • PSA: 353.22000
  • LogP: 6.50480

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.